4-cyano-N-cyclohexyl-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-cyclohexyl-N-methylbenzamide is an organic compound with the molecular formula C15H18N2O It is a derivative of benzamide, featuring a cyano group at the para position of the benzene ring, and cyclohexyl and methyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-cyclohexyl-N-methylbenzamide typically involves the following steps:
Formation of 4-cyanobenzoyl chloride: This is achieved by reacting 4-cyanobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The 4-cyanobenzoyl chloride is then reacted with cyclohexylamine and methylamine in the presence of a base such as triethylamine (Et3N) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanobenzoic acid and the corresponding amines.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 4-cyanobenzoic acid, cyclohexylamine, and methylamine.
Reduction: 4-aminomethyl-N-cyclohexyl-N-methylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-cyclohexyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyano-N-cyclohexyl-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyano group can interact with nucleophilic sites on proteins, while the cyclohexyl and methyl groups can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-methylbenzamide
- 4-cyano-N,N-dimethylbenzamide
- 4-cyano-N-cyclohexylbenzamide
Uniqueness
4-cyano-N-cyclohexyl-N-methylbenzamide is unique due to the presence of both cyclohexyl and methyl groups attached to the nitrogen atom of the amide group. This structural feature can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
Properties
IUPAC Name |
4-cyano-N-cyclohexyl-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17(14-5-3-2-4-6-14)15(18)13-9-7-12(11-16)8-10-13/h7-10,14H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPHXVHDRUZVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.